3-(1-Aminopentan-2-yl)pyrrolidin-3-ol
Description
3-(1-Aminopentan-2-yl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a branched aminopentyl substituent. This compound is listed under high-quality pyrrolidines used in pharmaceutical and fine chemical research, though commercial availability is discontinued as of 2025 .
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-(1-aminopentan-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-2-3-8(6-10)9(12)4-5-11-7-9/h8,11-12H,2-7,10H2,1H3 |
InChI Key |
GDSYBEIVALLSJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C1(CCNC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopentan-2-yl)pyrrolidin-3-ol typically involves the reaction of N-substituted piperidines. One method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation . This domino process allows for the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopentan-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of drugs, dyes, and pigments .
Scientific Research Applications
3-(1-Aminopentan-2-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and intermediates
Mechanism of Action
The mechanism of action of 3-(1-Aminopentan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known for its ability to interact with various biological targets, contributing to its biological activity . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key pyrrolidine derivatives and their structural/functional distinctions:
Key Observations :
- Lipophilicity vs. Solubility : The phenylethyl group in compounds 1a/1b () introduces aromaticity, favoring membrane permeability but reducing aqueous solubility. In contrast, the hydroxymethyl group in (3R,4R)-(hydroxymethyl)pyrrolidin-3-ol enhances hydrophilicity, making it suitable for aqueous-phase applications like DNA synthesis .
- Stereochemical Complexity: The trisubstituted pyrrolidin-3-ol () highlights challenges in enantioselective synthesis, with low overall yields (1.6%) due to competing minor products. This contrasts with the simpler substitution pattern of the target compound, which may offer more straightforward synthetic routes.
- Functional Group Reactivity: The propenyl chain in 3-(Pyrrolidin-3-yl)prop-2-en-1-ol introduces a double bond, enabling click chemistry or Michael addition reactions, which are absent in the saturated aminopentyl chain of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
